molecular formula C16H28ClNO4S2 B2770702 1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride CAS No. 2416229-51-9

1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride

Cat. No. B2770702
M. Wt: 397.97
InChI Key: CFZZVBXGUUTODU-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride” is a complex organic molecule. It appears to contain two bicyclic structures, each with a 2,2-dioxo group, connected by a methanamine group . This compound can be purchased online for pharmaceutical testing .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to the wide array of interesting biological activities displayed by tropane alkaloids . The synthesis could involve enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring two bicyclic structures each with a 2,2-dioxo group, connected by a methanamine group . The 8-azabicyclo[3.2.1]octane scaffold is a common feature in the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could involve asymmetric 1,3-dipolar cycloadditions . This process could afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Synthesis and Characterization of Bicyclic Structures

A study detailed the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups through the novel route of ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybicyclo[2.2.2]octa-2,5,7-triene (barrelene) monomers. This process yielded polymers with high luminescence, indicating potential applications in photoluminescent materials (Wagaman & Grubbs, 1997).

Reactivity and Functional Group Modification

Research on the synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum highlights the modification of bicyclic structures to study their antiprotozoal activities. This demonstrates the utility of bicyclic compounds in medicinal chemistry and the development of therapeutic agents (Weis et al., 2008).

Stereochemistry and X-Ray Analysis

Another study employed X-ray, 1H NMR, and IR spectroscopy to explore the stereochemistry of heterobicyclo[5.1.0]octanes. This work contributes to our understanding of the conformational preferences of bicyclic compounds, which is crucial for designing molecules with specific biological or chemical properties (Gavrilov et al., 2007).

Application in Material Science

The development of halocuprate(I) zigzag chain structures with N-methylated DABCO cations showcases the application of bicyclic compounds in creating materials with bright metal-centered luminescence and thermally activated color shifts. This finding opens pathways for the use of bicyclic structures in the development of new luminescent materials and devices (Maderlehner et al., 2015).

Biochemical Tools in Alkaloid Biosynthesis

In biochemical studies, 8-Thiabicyclo[3.2.1]octan-3-one was used as a tool to study tropane alkaloid biosynthesis, demonstrating the utility of bicyclic compounds in probing and understanding biochemical pathways (Parr et al., 1991).

Future Directions

The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as this one, is an active area of research due to the interesting biological activities of tropane alkaloids . Future research could focus on developing more efficient and stereoselective synthesis methods, studying the biological activities of these compounds, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

1-(2,2-dioxo-2λ6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2λ6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4S2.ClH/c18-22(19)7-5-15(3-1-13(22)9-15)11-17-12-16-4-2-14(10-16)23(20,21)8-6-16;/h13-14,17H,1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOZWPMSWJNOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)C1C2)CNCC34CCC(C3)S(=O)(=O)CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride

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